
1-(2-Phenyl-1,3-benzoxazol-4-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone is a heterocyclic compound featuring a benzoxazole core structure Benzoxazoles are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of 2-aminophenol with benzoyl chloride, followed by a Friedel-Crafts acylation reaction. The reaction typically requires an acid catalyst such as aluminum chloride and is carried out under reflux conditions .
Industrial Production Methods: Industrial production of 1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been explored to reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone involves its interaction with specific molecular targets. For instance, its role as a tyrosinase inhibitor has been studied, where it binds to the active site of the enzyme, inhibiting melanin production. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the enzyme, leading to its inhibitory effects .
Comparación Con Compuestos Similares
1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone can be compared with other benzoxazole derivatives:
2-Phenylbenzo[d]oxazole: Similar structure but lacks the ethanone group, leading to different reactivity and applications.
2-Phenylbenzo[d]thiazole: Contains a sulfur atom instead of oxygen, resulting in distinct biological activities.
Benzo[d]imidazo[2,1-b]thiazole: Another heterocyclic compound with a fused ring system, known for its potent biological activities
These comparisons highlight the unique properties of 1-(2-Phenylbenzo[d]oxazol-4-yl)ethanone, particularly its versatility in various chemical reactions and its potential in scientific research.
Propiedades
Número CAS |
60723-73-1 |
|---|---|
Fórmula molecular |
C15H11NO2 |
Peso molecular |
237.25 g/mol |
Nombre IUPAC |
1-(2-phenyl-1,3-benzoxazol-4-yl)ethanone |
InChI |
InChI=1S/C15H11NO2/c1-10(17)12-8-5-9-13-14(12)16-15(18-13)11-6-3-2-4-7-11/h2-9H,1H3 |
Clave InChI |
IGGPSKMROHMAGE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2C(=CC=C1)OC(=N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



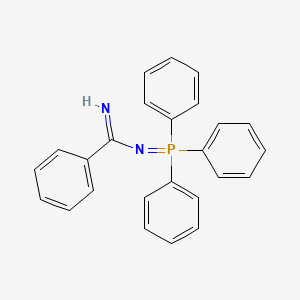
![4-[(4-Methoxyphenyl)methyl]-3-phenyl-1,2-oxazol-5(2H)-one](/img/structure/B15208185.png)
![2,3,3-Trimethyl-3H-pyrrolo[3,2-b]pyridine](/img/structure/B15208188.png)

![6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione](/img/structure/B15208197.png)
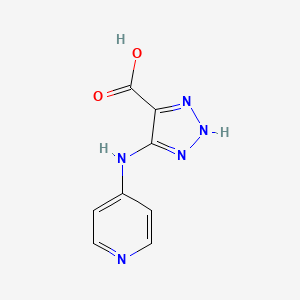
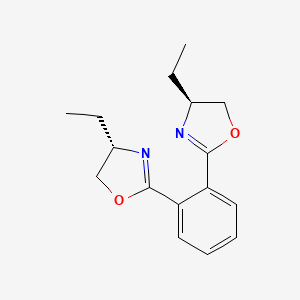
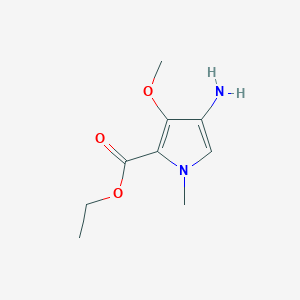
![5-[4-(Dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde](/img/structure/B15208233.png)
![(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate](/img/structure/B15208236.png)
![Azeto[1,2-a]thieno[2,3-c]pyrrole](/img/structure/B15208249.png)
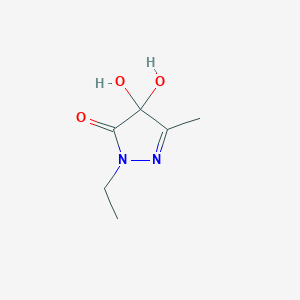
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-4-(methylthio)-1H-pyrazole-1-carboxamide](/img/structure/B15208259.png)
